molecular formula C17H21N4O9P B089457 Flavin mononucleotide CAS No. 146-17-8

Flavin mononucleotide

Cat. No.: B089457
CAS No.: 146-17-8
M. Wt: 456.3 g/mol
InChI Key: FVTCRASFADXXNN-SCRDCRAPSA-N
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Mechanism of Action

Target of Action

Flavin Mononucleotide (FMN), also known as riboflavin-5′-phosphate, primarily targets various oxidoreductases, including NADH dehydrogenase . These enzymes play a crucial role in numerous oxidation-reduction reactions, which are fundamental to many metabolic processes .

Mode of Action

FMN acts as a prosthetic group for its target enzymes, assisting them in their catalytic functions . During the catalytic cycle, FMN undergoes a reversible interconversion between its oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH2) forms . This ability to participate in both one- and two-electron transfers makes FMN a stronger oxidizing agent than NAD .

Biochemical Pathways

FMN is involved in a range of biochemical pathways, including blue-light sensing proteins and the control of circadian rhythms . It also plays a significant role in the metabolism of other vitamins, such as vitamin B6 and riboflavin .

Pharmacokinetics

It is known that fmn is produced from riboflavin (vitamin b2) by the enzyme riboflavin kinase . The conversion of riboflavin into FMN is a crucial step in the metabolic transformation of this vitamin .

Result of Action

The action of FMN results in the facilitation of various oxidation-reduction reactions, which are critical to major metabolic energy transformation routes . Additionally, FMN serves as a cofactor in biological blue-light photo receptors .

Action Environment

The action of FMN can be influenced by various environmental factors. For instance, the presence of certain amino acids can affect the electronic properties and photophysics of FMN . Moreover, FMN’s action can be affected by light, as it is involved in blue-light sensing proteins .

: Wikipedia : DrugBank Online : Biology Online : RSC Chemical Biology : RSC Chemical Biology : RSC Chemical Biology : Clinical Chemistry

Biochemical Analysis

Biochemical Properties

Flavin mononucleotide plays a crucial role in biochemical reactions. It participates in both one-electron and two-electron transfer processes, making it an indispensable mediator in biological systems . FMN interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a cofactor in blue-light photo receptors and is involved in the metabolism of other vitamins, such as vitamin B6 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, FMN is a cofactor of many enzymes playing an important pathophysiological role in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to participate in both one- and two-electron transfers . This allows FMN to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. FMN is a thermostable compound, but it is photosensitive . In the absence of an external reductant, the isoalloxazine ring system of FMN undergoes intramolecular photoreduction . This highlights the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal modelsFor instance, riboflavin deficiency in experimental animals results in downregulation of GSH expression, reduced activity of GPx and increased lipid peroxidation in the eye .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways, affecting metabolic flux or metabolite levels . Some of the biochemical pathways that FMN is associated with include vitamin B6 metabolism, riboflavin metabolism, pyrimidine metabolism, beta-alanine metabolism, arginine and proline metabolism, and pantothenate and coA biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It occurs freely circulating but also in several covalently bound forms . The distribution of FMN among polarized epithelia and blood has been reported .

Subcellular Localization

It is known that FMN can be found in tissues (e.g., muscles) and cells (e.g., erythrocytes and platelets)

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavin mononucleotide is synthesized from riboflavin through phosphorylation. The enzyme riboflavin kinase catalyzes the transfer of a phosphate group from adenosine triphosphate to riboflavin, forming this compound . This reaction typically occurs under physiological conditions, with the presence of magnesium ions enhancing the enzyme’s activity.

Industrial Production Methods: Industrial production of this compound involves microbial fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under controlled conditions to optimize the yield of this compound. The product is then extracted and purified using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Flavin mononucleotide undergoes various chemical reactions, including oxidation, reduction, and photoreduction. It can participate in both one-electron and two-electron transfer processes, making it a versatile redox agent .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

IUPAC Name

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTCRASFADXXNN-SCRDCRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N4O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130-40-5 (mono-hydrochloride salt), 22251-85-0 (hydrochloride salt), 6184-17-4 (mono-hydrochloride salt, di-hydrate)
Record name Flavin Mononucleotide
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DSSTOX Substance ID

DTXSID8023559
Record name Riboflavin phosphate
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Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flavin mononucleotide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001520
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Solubility

92 mg/mL
Record name Flavin mononucleotide
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CAS No.

146-17-8
Record name Flavin mononucleotide
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Record name Flavin Mononucleotide
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Record name Flavin mononucleotide
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Record name Riboflavin phosphate
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Record name Riboflavin 5'-(dihydrogen phosphate)
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Record name RIBOFLAVIN 5'-PHOSPHATE
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Record name Flavin mononucleotide
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URL http://www.hmdb.ca/metabolites/HMDB0001520
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

290 °C
Record name Flavin mononucleotide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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